molecular formula C16H14O B15312421 2-[(9H-Fluoren-9-YL)methyl]oxirane CAS No. 63095-10-3

2-[(9H-Fluoren-9-YL)methyl]oxirane

Cat. No.: B15312421
CAS No.: 63095-10-3
M. Wt: 222.28 g/mol
InChI Key: HEBRPNIZIUGAOU-UHFFFAOYSA-N
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Description

2-[(9H-Fluoren-9-yl)methyl]oxirane is a chemical compound known for its unique structure and properties It consists of a fluorenyl group attached to an oxirane ring, making it an interesting subject for various chemical studies and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluoren-9-yl)methyl]oxirane typically involves the reaction of 9-fluorenylmethanol with an epoxidizing agent. One common method is the reaction of 9-fluorenylmethanol with a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(9H-Fluoren-9-yl)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers, amines, and halides .

Scientific Research Applications

2-[(9H-Fluoren-9-yl)methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(9H-Fluoren-9-yl)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Properties

CAS No.

63095-10-3

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethyl)oxirane

InChI

InChI=1S/C16H14O/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11,16H,9-10H2

InChI Key

HEBRPNIZIUGAOU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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